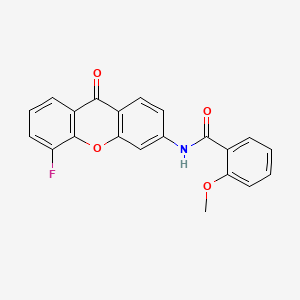![molecular formula C25H19F2N3O B2392190 3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-41-5](/img/structure/B2392190.png)
3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinoline derivative, which is a type of heterocyclic compound . Quinolines have a wide range of applications in the fields of industrial and synthetic organic chemistry and are vital scaffolds for drug discovery .
Synthesis Analysis
Quinolines can be synthesized through various methods, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinolines .Molecular Structure Analysis
The molecular structure of quinolines consists of a benzene ring fused with a pyridine moiety . The exact structure of “3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline” would include additional functional groups attached to this basic quinoline structure.Chemical Reactions Analysis
The reactivity of quinolines can vary depending on the specific functional groups present in the molecule. General reactions may include nucleophilic substitutions, cross-coupling reactions, and various types of cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone, the molecular weight is 406.482 .Scientific Research Applications
- Example : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives show antiviral activity .
- Reference :
Anticancer Properties
Anti-Inflammatory Activity
Antiviral Properties
Neuroprotective Effects
Photophysical Applications
Synthetic Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O/c1-2-31-19-10-7-16(8-11-19)24-21-15-30(14-17-5-3-4-6-22(17)27)23-12-9-18(26)13-20(23)25(21)29-28-24/h3-13,15H,2,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOYKOAHININBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

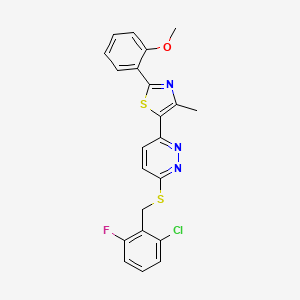

![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
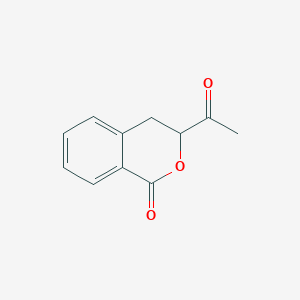

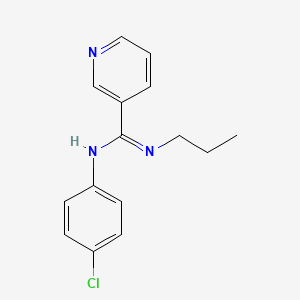
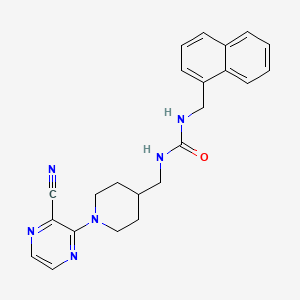

![2-Methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2392122.png)
![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2392123.png)

![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)

